3,4,6-Trichloro-2-nitrophenol
Overview
Description
3,4,6-Trichloro-2-nitrophenol is a chemical compound that appears as pale yellow crystals or powder . It was formerly used as a pesticide . It reacts as a weak acid and is incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides .
Synthesis Analysis
The synthesis of 3,4,6-Trichloro-2-nitrophenol involves the reaction with sulfuric acid, nitric acid, and sodium nitrite in water and propionic acid .Molecular Structure Analysis
The molecular formula of 3,4,6-Trichloro-2-nitrophenol is C6H2Cl3NO3 . Its molecular weight is 242.44 .Chemical Reactions Analysis
3,4,6-Trichloro-2-nitrophenol reacts as a weak acid . It is incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides . Flammable gas (H2) is often generated, and the heat of the reaction may ignite the gas .Physical And Chemical Properties Analysis
3,4,6-Trichloro-2-nitrophenol is insoluble in water . It has a melting point of 92.5°C and a predicted boiling point of 272.9±35.0 °C . Its density is roughly estimated to be 1.8408 .Scientific Research Applications
Synthesis and Molecular Structure
- A study by Ran and Pittman (1993) describes a practical synthesis method for a related compound, 2,4-Dichloro-3-methyl-6-nitrophenol, demonstrating the chemical transformations and methods involved in synthesizing such compounds. This highlights the interest in the chemical synthesis and structural understanding of nitrophenol derivatives (Ran & Pittman, 1993).
Environmental Detection and Analysis
- Guan et al. (2012) developed a novel surface molecularly imprinted polymer for the selective extraction and sensitive detection of various nitrophenols, including 2,4,6-Trichlorophenol, from environmental water samples, indicating the importance of these compounds in environmental monitoring (Guan et al., 2012).
Toxicity and Environmental Impact
- Podeh, Bhattacharya, and Qu (1995) explored the toxic effects of nitrophenols, including mononitrophenols, on anaerobic systems, providing insight into the environmental and biological impact of such compounds (Podeh, Bhattacharya, & Qu, 1995).
Molecular Dynamics and Interactions
- Bailey-Darland, Krueger, and Fang (2023) conducted ultrafast spectroscopies on nitrophenols and nitrophenolates to understand their electronic dynamics, vibrational structures, and photochemical implications. This research gives a deep insight into the molecular behavior of nitrophenols under different conditions (Bailey-Darland, Krueger, & Fang, 2023).
Chemical and Biological Degradation
- Kitagawa, Kimura, and Kamagata (2004) identified and characterized a gene cluster responsible for the degradation of p-Nitrophenol in a gram-positive bacterium, shedding light on the biological degradation pathways of nitrophenol compounds (Kitagawa, Kimura, & Kamagata, 2004).
Electrocatalytic Oxidation
- Amadelli et al. (2011) investigated the oxidative degradation of phenolic compounds, including nitrophenols, using electrochemical systems. This highlights the potential of electrocatalytic methods in treating nitrophenol pollutants (Amadelli et al., 2011).
Safety And Hazards
3,4,6-Trichloro-2-nitrophenol is considered a poison by the intravenous route . When heated to decomposition, it emits toxic vapors of NOx and Cl . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with ethanol and transferred to a suitable container .
properties
IUPAC Name |
3,4,6-trichloro-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO3/c7-2-1-3(8)6(11)5(4(2)9)10(12)13/h1,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLBYVXDCGYXGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO3 | |
Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026206 | |
Record name | 3,4,6-Trichloro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,4,6-trichloro-2-nitrophenol appears as pale yellow crystals or powder. Formerly used as a pesticide. | |
Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
3,4,6-Trichloro-2-nitrophenol | |
CAS RN |
82-62-2 | |
Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3,4,6-Trichloro-2-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4,6-Trichloro-2-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,6-Trichloro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71P46DZ42P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
198 to 199 °F (NTP, 1992) | |
Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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